molecular formula C9H16N2O3 B1388823 Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate CAS No. 534603-22-0

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate

Cat. No.: B1388823
CAS No.: 534603-22-0
M. Wt: 200.23 g/mol
InChI Key: RZIYGZCMYSAVLN-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C10H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate typically involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method can improve the efficiency and yield of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • Methyl 2-(2-methyl-3-oxo-2-piperazinyl)acetate

Uniqueness

Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate is unique due to its specific structural features, such as the presence of an ethyl group at the 4-position of the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-ethyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-11-5-4-10-7(9(11)13)6-8(12)14-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYGZCMYSAVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
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Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
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Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate
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Methyl 2-(4-ethyl-3-oxo-2-piperazinyl)acetate

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